molecular formula C10H14ClFN2O B1391397 N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride CAS No. 1209763-26-7

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride

Cat. No. B1391397
M. Wt: 232.68 g/mol
InChI Key: GULDVRJTSTZWES-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula. The compound’s role or use in the scientific, medical, or industrial fields would also be mentioned.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and pH would also be analyzed.


Scientific Research Applications

Chemoselective Fluorination N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride can be utilized in chemoselective fluorination processes. A study demonstrated its use in amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing broad substrate scope and functional group tolerance without noble metal additives. This process is believed to proceed through short-lived radical intermediates with F-transfer mediated by iron, indicating its significance in synthetic chemistry and material science applications (Groendyke, AbuSalim & Cook, 2016).

Synthesis of Pharmaceutical Compounds The compound has relevance in the synthesis of pharmaceutical agents. For example, it has been used in the synthesis of androgen receptor antagonists, specifically MDV3100, through a process involving various organic reactions. This highlights its role in the creation of compounds with potential therapeutic applications (Li, 2012).

Crystalline Forms and Antagonists The compound has been involved in the creation of specific crystalline forms of pharmacologically active compounds. These forms have applications in treating a wide range of disorders, indicating the compound's utility in drug formulation and development (Norman, 2008).

Catalysis and Material Science N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride has been used in catalytic processes and material science. For instance, it's involved in the synthesis of novel crystalline forms and the study of their properties, contributing to advancements in materials chemistry and engineering (Balya, Vasilenko, Brovarets & Drach, 2008).

Adsorption and Environmental Applications The compound has been used in environmental science, particularly in the removal of pollutants from aqueous solutions. A study reported its impregnation into a hydrous zirconium oxide matrix, resulting in a composite material that efficiently removed Ni(II) from water. This demonstrates its potential in water treatment and environmental remediation (Rahman & Nasir, 2019).

Molecular Recognition and Sensor Technology Research has shown the compound's utility in molecular recognition, indicating its potential in sensor technology and analytical chemistry. Its ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds and transfer them from aqueous to organic media is particularly noteworthy, showcasing its versatility and potential in various scientific fields (Sawada, Yoshino, Kurachi, Kawase, Takishita & Tanedani, 2000).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets and results from toxicological studies.


Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and activities.


Please consult with a chemical professional or researcher for specific information about this compound. They may be able to provide more detailed and specific information. If this is a novel compound, it may be necessary to conduct these analyses in a laboratory setting. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c1-7-2-3-8(6-9(7)11)10(14)13-5-4-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULDVRJTSTZWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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